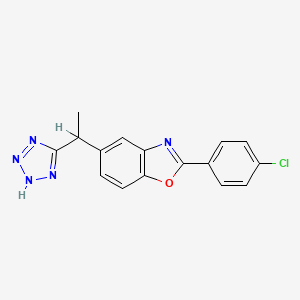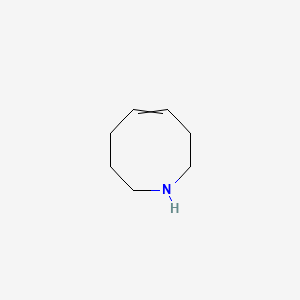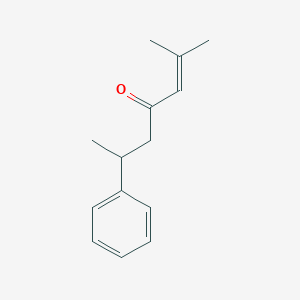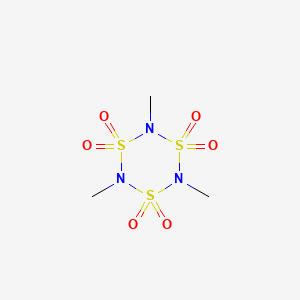
1-(Trimethoxysilyl)propane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethoxysilyl)propane-2-thiol, also known as (3-Mercaptopropyl)trimethoxysilane, is an organosilicon compound with the molecular formula C₆H₁₆O₃SSi. This compound is characterized by the presence of a thiol group (-SH) and three methoxy groups (-OCH₃) attached to a silicon atom. It is widely used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)propane-2-thiol can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethoxysilyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted silanes
Applications De Recherche Scientifique
1-(Trimethoxysilyl)propane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and biosensing applications.
Medicine: Utilized in the development of biocompatible coatings for medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve durability and performance .
Mécanisme D'action
The mechanism of action of 1-(Trimethoxysilyl)propane-2-thiol involves the formation of strong covalent bonds between the silicon atom and various substrates. The thiol group can form disulfide bonds with other thiol-containing molecules, enhancing the stability and functionality of the compound. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s adhesive properties .
Comparaison Avec Des Composés Similaires
(3-Aminopropyl)trimethoxysilane: Contains an amino group instead of a thiol group.
(3-Chloropropyl)trimethoxysilane: Contains a chloro group instead of a thiol group.
(3-Glycidoxypropyl)trimethoxysilane: Contains a glycidoxy group instead of a thiol group
Uniqueness: 1-(Trimethoxysilyl)propane-2-thiol is unique due to its thiol group, which imparts distinct reactivity and functionality compared to other similar compounds. The presence of the thiol group allows for the formation of disulfide bonds and enhances the compound’s ability to modify surfaces and interfaces .
Propriétés
Numéro CAS |
56148-89-1 |
|---|---|
Formule moléculaire |
C6H16O3SSi |
Poids moléculaire |
196.34 g/mol |
Nom IUPAC |
1-trimethoxysilylpropane-2-thiol |
InChI |
InChI=1S/C6H16O3SSi/c1-6(10)5-11(7-2,8-3)9-4/h6,10H,5H2,1-4H3 |
Clé InChI |
JHXWINGYJFCASF-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](OC)(OC)OC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylsulfanium chloride](/img/structure/B14630372.png)
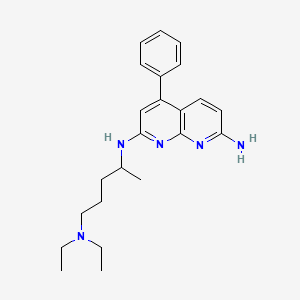
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
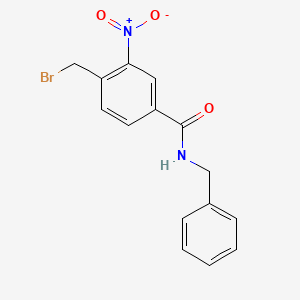
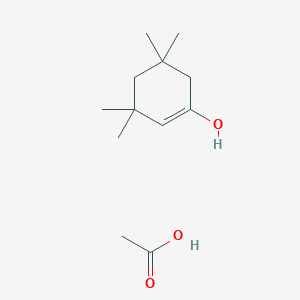
silane](/img/structure/B14630402.png)
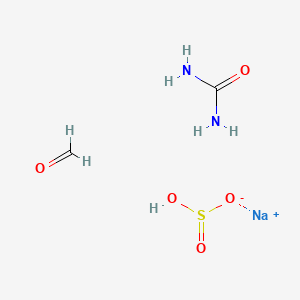

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
